Thiopheneglyoxal
Overview
Description
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be analyzed using various techniques such as high-performance liquid chromatography, mass spectrometry, and capillary electrophoresis . The three major pathways for molecular structure changes that can occur will be examined: primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .
Chemical Reactions Analysis
The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered . A theoretical analysis of the reaction system showed that some acetic acid, glyoxylic acid, oxalic acid and glycolic acid would be produced as by-products during the oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can be analyzed using various techniques . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Scientific Research Applications
Therapeutic Importance in Medicinal Chemistry
Thiophene and its derivatives, including Thiopheneglyoxal, exhibit a broad spectrum of therapeutic properties. They are used extensively in medicinal chemistry due to their effectiveness in various biological and physiological functions. These include roles as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer agents (Shah & Verma, 2018).
Applications in Material Science and Electronics
Thiophene-based materials, like Thiopheneglyoxal, have gained prominence in the field of material science. They are valuable in the fabrication of electronic and optoelectronic devices due to their semiconductor and fluorescent properties. This makes them crucial for applications in the development of various technologies, including organic photovoltaics, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) (Turkoglu et al., 2017).
Use in Antimicrobial and Anticancer Research
Thiophene derivatives have shown significant antimicrobial potential, which is crucial in the development of new drugs and treatments. Their antimicrobial and anticancer activities are being extensively studied, suggesting their potential as key components in future therapeutic agents (Mishra et al., 2016).
Research on Naturally Occurring Thiophenes
The study of naturally occurring thiophenes is also significant. These compounds, derived from plants, possess a range of biological properties like antimicrobial, antiviral, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities (Ibrahim et al., 2016).
Synthesis and Characterization for Diverse Applications
The synthesis and characterization of novel thiophene moieties are of high interest, as they offer wider therapeutic activity and potential applications in a range of scientific research areas (Verma et al., 2023).
Scientific Research Applications of Thiopheneglyoxal
Therapeutic Importance in Medicinal Chemistry
Thiophene and its derivatives, such as Thiopheneglyoxal, are crucial in medicinal chemistry due to their wide range of therapeutic properties. These compounds are used in drug synthesis and have been effective in treating various diseases. They exhibit biological and physiological functions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities. This makes them a significant focus for the development of new pharmacological agents (Shah & Verma, 2018).
Material Science and Electronic Device Fabrication
Thiophene-based materials, including derivatives of Thiopheneglyoxal, are important in material science, especially for the development of electronic and optoelectronic devices. Their semiconductor and fluorescent properties make them suitable for applications such as organic photovoltaics, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) (Turkoglu et al., 2017).
Antimicrobial and Anticancer Research
Thiophene derivatives demonstrate significant antimicrobial and anticancer potential. This highlights their role in the development of new treatments and drugs for various infections and cancers (Mishra et al., 2016).
Study of Naturally Occurring Thiophenes
Research on naturally occurring thiophenes, including Thiopheneglyoxal derivatives, has revealed a range of biological properties such as antimicrobial, antiviral, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities. These compounds are derived from various plants and have significant implications in natural product research and drug development (Ibrahim et al., 2016).
Synthesis and Characterization for Diverse Applications
The synthesis and characterization of novel thiophene moieties, including Thiopheneglyoxal, are key areas of interest. They offer potential applications in a wide range of scientific research areas, providing opportunities for the development of sophisticated molecules with broad pharmacological activities (Verma et al., 2023).
Future Directions
properties
IUPAC Name |
2-oxo-2-thiophen-2-ylacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-4-5(8)6-2-1-3-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGLIZLQMRBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930095 | |
Record name | Oxo(thiophen-2-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(thiophen-2-yl)acetaldehyde | |
CAS RN |
138380-43-5 | |
Record name | Oxo(thiophen-2-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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